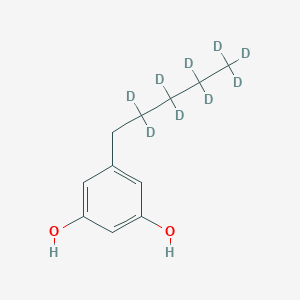

Olivetol-d9

Description

Properties

IUPAC Name |

5-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-2-3-4-5-9-6-10(12)8-11(13)7-9/h6-8,12-13H,2-5H2,1H3/i1D3,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMPFYJSHJGOPE-YNSOAAEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10487424 | |

| Record name | Olivetol-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10487424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137125-92-9 | |

| Record name | Olivetol-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10487424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isotopic Purity of Olivetol-d9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Olivetol-d9, a deuterated analog of Olivetol. Olivetol-d9 serves as a crucial precursor in the synthesis of labeled cannabinoids, such as tetrahydrocannabinol (THC), for use in various research applications.[1][2] The determination of its isotopic purity is paramount for ensuring the accuracy and reliability of studies involving this compound.

Understanding Isotopic Purity and Enrichment

In the context of deuterated compounds like Olivetol-d9, "isotopic purity" and "isotopic enrichment" are key parameters. Isotopic enrichment refers to the percentage of a specific isotope (in this case, deuterium) at a particular labeled position within a molecule.[3] Isotopic purity, on the other hand, represents the proportion of molecules in a sample that contain the desired number of deuterium atoms. It is important to note that a high isotopic enrichment at each labeled site contributes to a high overall isotopic purity of the compound.[3]

The isotopic purity of commercially available deuterated compounds can vary between lots and suppliers. Therefore, experimental verification is essential for rigorous scientific research.

Quantitative Data Summary

The precise isotopic purity of a specific batch of Olivetol-d9 must be determined experimentally. The following table summarizes the typical data obtained from the analytical methods described in the subsequent sections.

| Parameter | Typical Value | Method of Determination |

| Chemical Identity | Confirmed as 5-(nonydeuterio-pentyl)benzene-1,3-diol | Mass Spectrometry, NMR Spectroscopy |

| Molecular Formula | C₁₁H₇D₉O₂ | Mass Spectrometry |

| Molecular Weight | 189.3 g/mol | Mass Spectrometry |

| Isotopic Enrichment (per D site) | >98% (Lot-specific) | Mass Spectrometry, NMR Spectroscopy |

| Isotopic Purity (d9 species) | >95% (Lot-specific) | Mass Spectrometry |

| Chemical Purity | >98% | HPLC, GC-MS |

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like Olivetol-d9 primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic distribution and abundance of deuterium-labeled compounds.

Methodology:

-

Sample Preparation: A dilute solution of Olivetol-d9 is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is used. Liquid chromatography (LC) may be coupled with the mass spectrometer (LC-HRMS) for sample introduction and to separate the analyte from any impurities.

-

Data Acquisition: The instrument is operated in full scan mode to acquire the mass spectrum of the molecular ion ([M+H]⁺ or [M-H]⁻).

-

Data Analysis:

-

The monoisotopic mass of the unlabeled Olivetol (C₁₁H₁₆O₂) is calculated.

-

The theoretical monoisotopic mass of Olivetol-d9 (C₁₁H₇D₉O₂) is calculated.

-

The acquired mass spectrum is analyzed to identify the ion corresponding to Olivetol-d9.

-

The isotopic cluster, which includes the peak for the fully deuterated (d9) species and peaks for species with fewer deuterium atoms (d8, d7, etc.), is examined.

-

The relative abundance of each isotopic peak is used to calculate the isotopic purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the positions of deuterium labeling and to estimate isotopic enrichment.

Methodology:

-

Sample Preparation: A solution of Olivetol-d9 is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

¹H NMR: A standard proton NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the protons on the pentyl chain confirms successful deuteration.

-

²H NMR: A deuterium NMR spectrum is acquired. The presence of signals at the chemical shifts corresponding to the pentyl chain confirms the location of the deuterium labels.

-

-

Data Analysis:

-

In the ¹H NMR spectrum, the integration of any residual proton signals in the deuterated positions is compared to the integration of a known, non-deuterated proton signal (e.g., aromatic protons) to estimate the level of deuteration.

-

The ²H NMR spectrum provides direct evidence of the deuterium incorporation at the expected positions.

-

Workflow for Isotopic Purity Determination

The following diagram illustrates the logical workflow for determining the isotopic purity of Olivetol-d9.

Caption: Workflow for determining the isotopic purity of Olivetol-d9.

Signaling Pathways and Logical Relationships

The determination of isotopic purity is a direct analytical process and does not involve biological signaling pathways. The logical relationship in this context is the sequential application of analytical techniques to arrive at a conclusive purity value, as depicted in the workflow diagram above. The combination of mass spectrometry and NMR spectroscopy provides a comprehensive and robust assessment of the isotopic integrity of Olivetol-d9.

References

- 1. scbt.com [scbt.com]

- 2. Olivetol-d9 | 137125-92-9 [amp.chemicalbook.com]

- 3. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Olivetol-d9: Chemical Structure, Properties, and Applications

This technical guide provides a comprehensive overview of Olivetol-d9, a deuterated analog of olivetol. It covers its chemical structure, physicochemical properties, and its critical role as a precursor in the synthesis of labeled cannabinoids for research and analytical applications. This document also details relevant experimental protocols and visualizes key pathways and workflows to support advanced research and development.

Chemical Structure and Properties

Olivetol-d9 is a synthetic derivative of olivetol where nine hydrogen atoms on the pentyl side chain have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in mass spectrometry-based analytical methods for tracing and quantifying cannabinoids.

Chemical Structure:

-

IUPAC Name: 5-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)benzene-1,3-diol[1]

-

Synonyms: 1,3-Dihydroxy-5-pentylbenzene-d9, 5-n-Amylresorcinol-d9, 5-n-Pentylresorcinol-d9[1][2]

Image Source: PubChem CID 12313718[1]

Physicochemical Data

Table 1: Physicochemical Properties of Olivetol-d9

| Property | Value | Source |

| Molecular Formula | C₁₁H₇D₉O₂ | [2] |

| Molecular Weight | 189.30 g/mol | |

| CAS Number | 137125-92-9 | |

| Appearance | Neat |

Table 2: Comparative Properties of Olivetol

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O₂ | |

| Molecular Weight | 180.247 g/mol | |

| CAS Number | 500-66-3 | |

| Appearance | Colorless solid | |

| Melting Point | 40-41 °C | |

| Boiling Point | 162-164 °C at 5 mmHg |

Experimental Protocols

Olivetol-d9 is primarily used as a starting material for the synthesis of deuterated cannabinoids, which serve as internal standards in quantitative analytical methods.

The synthesis of deuterated tetrahydrocannabinol (THC) and its analogs from Olivetol-d9 typically involves the acid-catalyzed condensation with a suitable terpene.

Objective: To synthesize deuterated Δ⁹-THC using Olivetol-d9 and a terpene alcohol.

Materials:

-

Olivetol-d9

-

(+)-p-mentha-2,8-dien-1-ol or a similar terpene derivative

-

Lewis Acid Catalyst (e.g., Boron Trifluoride Etherate (BF₃·OEt₂))

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Quenching solution (e.g., saturated sodium bicarbonate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Methodology:

-

Reaction Setup: Dissolve Olivetol-d9 in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to a reduced temperature, typically between -10 °C and 0 °C, using an ice-salt or dry ice-acetone bath.

-

Addition of Reactants: Add the terpene derivative to the cooled solution, followed by the slow, dropwise addition of the Lewis acid catalyst.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within a few hours.

-

Quenching: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase with brine, then dry it over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product is then purified using column chromatography (e.g., silica gel) to isolate the pure deuterated THC analog.

Deuterated cannabinoids synthesized from Olivetol-d9 are ideal internal standards for the accurate quantification of their non-deuterated counterparts in biological matrices.

Objective: To quantify a target cannabinoid in a sample using its deuterated analog as an internal standard.

Methodology:

-

Sample Preparation:

-

Spike a known amount of the deuterated cannabinoid internal standard into the unknown sample (e.g., plasma, urine, or oral fluid) and into each calibration standard.

-

Perform an extraction to isolate the cannabinoids from the matrix. This can be a liquid-liquid extraction (LLE) with a solvent like hexane or a solid-phase extraction (SPE) using a suitable cartridge (e.g., Oasis HLB).

-

-

Chromatographic Separation:

-

Reconstitute the dried extract in the initial mobile phase.

-

Inject the sample into an HPLC or UHPLC system equipped with a C18 column.

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid and 2 mM ammonium formate) and an organic component (e.g., methanol or acetonitrile).

-

-

Mass Spectrometric Detection:

-

The eluent from the LC is directed to a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

-

Set the instrument to monitor for at least two specific precursor-to-product ion transitions for both the target analyte and the deuterated internal standard.

-

-

Quantification:

-

Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown sample by interpolating its area ratio on the calibration curve.

-

Visualized Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key biological interactions and experimental processes involving Olivetol and its deuterated form.

This diagram outlines the core chemical reaction for producing deuterated cannabinoids.

Caption: Synthetic workflow for deuterated Δ⁹-THC from Olivetol-d9.

This diagram illustrates the typical workflow for analyzing cannabinoids using an internal standard synthesized from Olivetol-d9.

Caption: Analytical workflow for cannabinoid quantification.

This diagram shows the inhibitory role of olivetol and the agonist/antagonist activity of its derivatives on key biological targets. Note that this information is based on the non-deuterated form, Olivetol, as it is the pharmacologically active moiety.

Caption: Biological targets of Olivetol and its derivatives.

References

Synthesis Routes for Deuterated Olivetol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for deuterated olivetol, a critical building block in the preparation of isotopically labeled cannabinoids for use in metabolic studies, pharmacokinetic research, and as internal standards for quantitative analysis. Detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic pathways are presented to facilitate practical application in a research and development setting.

Introduction

Olivetol (5-pentylresorcinol) is a key precursor in the biosynthesis and chemical synthesis of various cannabinoids, including tetrahydrocannabinol (THC) and cannabidiol (CBD).[1][2][3] Deuterium-labeled analogs of olivetol are invaluable tools for researchers, enabling precise quantification in complex biological matrices and elucidation of metabolic pathways. The introduction of deuterium can be achieved through several synthetic strategies, primarily involving either direct hydrogen-deuterium (H-D) exchange on the aromatic ring or the construction of the molecule from deuterated starting materials. This guide will explore two principal approaches: acid-catalyzed deuteration of the aromatic ring and a multi-step synthesis involving a Grignard reaction for side-chain deuteration.

I. Acid-Catalyzed Aromatic Deuteration

A common and direct method for introducing deuterium onto the aromatic ring of phenols is through acid-catalyzed H-D exchange.[4] This electrophilic substitution reaction is particularly effective at the ortho and para positions, which are activated by the hydroxyl groups of the resorcinol moiety.

Experimental Protocol: Acid-Catalyzed Deuteration using a Polymer-Supported Acid Catalyst (Amberlyst-15)

This method offers the advantage of a heterogeneous catalyst that can be easily removed by filtration.[4]

1. Catalyst Preparation:

-

Dry Amberlyst-15 resin in a desiccator over sulfuric acid under high vacuum for 24 hours.

2. Reaction Setup:

-

In a sealed tube under a nitrogen atmosphere, dissolve olivetol (2 mmol) in deuterium oxide (D₂O, 12 mL).

-

Add the dried Amberlyst-15 catalyst resin (100 mg per 100 mg of olivetol).

3. Reaction:

-

Heat the mixture for 24 hours at 110°C in an oil bath, with the exclusion of light.

4. Work-up:

-

After cooling, filter the catalyst.

-

Extract the deuterated olivetol from the aqueous solution with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic phase over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

Quantitative Data

| Parameter | Value/Range | Citation |

| Catalyst | Amberlyst-15 | |

| Deuterium Source | Deuterium Oxide (D₂O) | |

| Reaction Temperature | 110°C | |

| Reaction Time | 24 hours | |

| Isotopic Purity | Dependent on reaction conditions; typically high for activated positions. |

Note: Specific yield and isotopic purity for deuterated olivetol using this exact method were not detailed in the provided search results, but high deuterium incorporation is expected at the activated aromatic positions.

Visualizing the Pathway

Caption: Acid-catalyzed deuteration of olivetol's aromatic ring.

II. Synthesis of Side-Chain Deuterated Olivetol via Grignard Reaction

This approach allows for the specific introduction of deuterium into the pentyl side chain of olivetol. The following is a representative synthesis for 5’-(²H₃)olivetol, which introduces the deuterium label in the penultimate step. A similar strategy is employed for the synthesis of ¹³C-labeled olivetol, demonstrating the versatility of this pathway for isotopic labeling.

Experimental Workflow

This synthesis involves a multi-step process starting from 3,5-dimethoxybenzoic acid. The key steps leading to the introduction of deuterium are outlined below.

Caption: Workflow for the synthesis of side-chain deuterated olivetol.

Experimental Protocols

1. Preparation of 4-(3,5-Dimethoxyphenyl)-1-bromobutane (Intermediate):

-

This intermediate is prepared in several steps from 3,5-dimethoxybenzoic acid. The acid is first reduced and then converted to 3,5-dimethoxybenzyl bromide.

-

A cross-coupling reaction with allylmagnesium bromide extends the chain by three carbons.

-

Subsequent hydroboration-oxidation of the terminal olefin followed by bromination yields the desired 4-(3,5-dimethoxyphenyl)-1-bromobutane.

2. Grignard Reaction with Deuterated Methyl Magnesium Iodide:

-

To a solution of 4-(3,5-dimethoxyphenyl)-1-bromobutane, add deuterated methyl magnesium iodide (CD₃MgI) in the presence of dilithium tetrachlorocuprate (Li₂CuCl₄) as a catalyst. This cross-coupling reaction introduces the trideuteromethyl group at the terminus of the side chain.

3. Demethylation to 5’-(²H₃)Olivetol:

-

The resulting deuterated dimethoxyolivetol is demethylated using trimethylsilyliodide to yield the final product, 5’-(²H₃)olivetol.

Quantitative Data

| Parameter | Value/Range | Citation |

| Starting Material | 3,5-Dimethoxybenzoic Acid | |

| Deuterating Agent | Deuterated Methyl Magnesium Iodide (CD₃MgI) | |

| Catalyst for Deuteration Step | Dilithium Tetrachlorocuprate (Li₂CuCl₄) | |

| Demethylating Agent | Trimethylsilyliodide | |

| Overall Yield | 13% |

III. Characterization and Isotopic Purity

The isotopic purity and the position of deuterium incorporation are critical parameters for deuterated compounds. These are typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR: The disappearance or reduction in the integration of signals corresponding to the deuterated positions confirms the incorporation of deuterium.

-

¹³C NMR: Can also be used to confirm deuteration levels.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to determine the distribution of isotopologues (molecules with different numbers of deuterium atoms) and calculate the overall isotopic purity.

Conclusion

The synthesis of deuterated olivetol can be effectively achieved through two primary strategies. Acid-catalyzed H-D exchange offers a direct route to deuterate the aromatic ring, while a multi-step synthesis involving a Grignard reaction with a deuterated reagent allows for specific labeling of the pentyl side chain. The choice of method will depend on the desired position of deuteration and the specific requirements of the research application. The protocols and data presented in this guide provide a solid foundation for the practical synthesis and characterization of deuterated olivetol for use in advanced scientific research.

References

CAS number and molecular weight of Olivetol-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Olivetol-d9, a deuterated form of olivetol, which serves as a crucial precursor and internal standard in the synthesis and analysis of cannabinoids. This document outlines its chemical properties, a representative synthetic protocol for its use, and its role in the broader context of cannabinoid research.

Core Chemical and Physical Data

Olivetol-d9 is a stable isotope-labeled analog of olivetol. The deuterium labeling makes it an invaluable tool in mass spectrometry-based analytical methods for the accurate quantification of cannabinoids and for metabolic studies. The key quantitative data for Olivetol-d9 are summarized in the table below.

| Property | Value | Citations |

| CAS Number | 137125-92-9 | [1][2][3] |

| Molecular Formula | C₁₁H₇D₉O₂ | [2][4] |

| Molecular Weight | 189.3 g/mol | |

| Monoisotopic Mass | 189.171520462 Da | |

| Appearance | Off-white to Pale Yellow Solid | |

| Solubility | Soluble in Chloroform, Methanol | |

| Storage Temperature | -20°C |

Role in Cannabinoid Synthesis and Research

Olivetol-d9 is primarily utilized as a precursor in the synthesis of deuterated cannabinoids, such as Δ⁹-tetrahydrocannabinol (Δ⁹-THC). These labeled cannabinoids are essential as internal standards in quantitative analytical methods, like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), to correct for matrix effects and variations during sample preparation and analysis. The use of stable isotope-labeled internal standards significantly improves the accuracy and precision of cannabinoid quantification in biological matrices.

The general synthetic approach involves the condensation of Olivetol-d9 with a suitable terpene derivative, often in the presence of a Lewis acid catalyst. This reaction mimics the final steps of cannabinoid biosynthesis.

Experimental Protocols: Synthesis of Labeled Δ⁹-THC

While specific, detailed protocols for the synthesis of deuterated THC using Olivetol-d9 are often proprietary, a representative experimental procedure can be outlined based on analogous syntheses of labeled cannabinoids. The following protocol describes a general method for the condensation of Olivetol-d9 with a terpene to yield a labeled cannabinoid.

Objective: To synthesize deuterated Δ⁹-tetrahydrocannabinol (Δ⁹-THC-d9) from Olivetol-d9.

Materials:

-

Olivetol-d9

-

(+)-p-mentha-2,8-dien-1-ol or a similar chiral monoterpenoid alcohol

-

A Lewis acid catalyst (e.g., boron trifluoride etherate (BF₃·Et₂O) or p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Chromatography supplies (e.g., silica gel, solvents for elution)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Olivetol-d9 in the anhydrous solvent.

-

Addition of Reagents: To the stirred solution, add the chiral monoterpenoid alcohol.

-

Catalysis: Cool the reaction mixture in an ice bath and slowly add the Lewis acid catalyst.

-

Reaction Monitoring: Allow the reaction to proceed at a controlled temperature (this can range from 0°C to room temperature depending on the catalyst and solvent) and monitor the progress using an appropriate technique such as thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product using column chromatography on silica gel to isolate the desired labeled Δ⁹-THC isomer.

Diagrams and Workflows

Diagram 1: General Synthetic Workflow for Labeled Cannabinoids

The following diagram illustrates the general workflow for the synthesis of a deuterated cannabinoid using Olivetol-d9 as a precursor.

Diagram 2: Simplified Biosynthetic Pathway of Cannabinoids

This diagram shows the natural biosynthetic pathway of major cannabinoids, highlighting the central role of olivetolic acid, the non-deuterated precursor of olivetol. Olivetol can be formed from olivetolic acid via decarboxylation.

References

- 1. inis.iaea.org [inis.iaea.org]

- 2. Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. inis.iaea.org [inis.iaea.org]

- 4. researchgate.net [researchgate.net]

Solubility of Olivetol-d9 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Olivetol-d9, a deuterated analog of Olivetol. Olivetol-d9 serves as a crucial precursor in the synthesis of labeled tetrahydrocannabinols, making its solubility profile in organic solvents a critical parameter for researchers in cannabinoid synthesis and drug development.[1][2] This document outlines available solubility data, details relevant experimental protocols for solubility determination, and presents a logical workflow for solubility testing.

Core Concepts in Solubility

The solubility of a compound in a particular solvent is a fundamental physicochemical property that dictates its behavior in various experimental and manufacturing processes. For a compound like Olivetol-d9, understanding its solubility is paramount for optimizing reaction conditions, purification procedures, and formulation development. Factors influencing solubility include the chemical nature of both the solute (Olivetol-d9) and the solvent, temperature, and pressure.

Olivetol is a naturally occurring phenol found in lichens and is also produced by some insects.[3][4] It acts as a competitive inhibitor of the cannabinoid receptors CB1 and CB2 and also inhibits CYP2C19 and CYP2D6 activity.[3]

Quantitative Solubility Data

The following table summarizes the known solubility of Olivetol in various organic solvents:

| Solvent | Concentration | Citation |

| Dimethylformamide (DMF) | 30 mg/ml | |

| Dimethyl sulfoxide (DMSO) | 5 mg/ml | |

| Ethanol | 30 mg/ml | |

| Ethanol:PBS (pH 7.2) (1:4) | 0.2 mg/ml |

It is important to note that cannabinoids, a class of compounds to which Olivetol is related, generally exhibit good solubility in organic solvents like ethanol and methanol due to their lipophilic nature.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of Olivetol-d9 in specific organic solvents, standardized experimental protocols are necessary. The "shake-flask" method is a widely recognized and reliable technique for determining the solubility of phenolic compounds.

Shake-Flask Method

This method involves adding an excess amount of the solute (Olivetol-d9) to a known volume of the solvent in a sealed container. The mixture is then agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached. After agitation, the saturated solution is filtered to remove any undissolved solid, and the concentration of the solute in the filtrate is determined using an appropriate analytical technique.

Detailed Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of Olivetol-d9 to a vial containing a precise volume of the desired organic solvent.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a shaker bath maintained at a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is achieved.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

-

Dilute the filtered sample with an appropriate solvent to a concentration suitable for the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method to determine the concentration of Olivetol-d9. High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector is a common and accurate method for quantifying cannabinoids and related phenolic compounds.

-

The solubility is then expressed as the concentration of Olivetol-d9 in the saturated solution (e.g., in mg/mL or mol/L).

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of Olivetol-d9.

Caption: A flowchart outlining the key steps in determining the solubility of Olivetol-d9.

Signaling Pathway Involvement of Olivetol

While Olivetol-d9 is primarily used as a synthetic precursor, its non-deuterated form, Olivetol, exhibits biological activity. Understanding these interactions can be valuable for researchers working with Olivetol-d9 in biological systems. Olivetol acts as a competitive inhibitor at the cannabinoid receptors CB1 and CB2 and also inhibits the activity of cytochrome P450 enzymes, specifically CYP2C19 and CYP2D6.

The following diagram illustrates the inhibitory action of Olivetol.

Caption: A diagram showing Olivetol's inhibitory effects on cannabinoid receptors and CYP enzymes.

References

The Isotopic Fingerprint: A Technical Guide to the Natural Abundance of Deuterium in Olivetol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olivetol, a key precursor in the biosynthesis of cannabinoids, possesses a natural abundance of deuterium that can serve as a unique isotopic fingerprint. This technical guide provides an in-depth exploration of the natural deuterium abundance in olivetol, offering insights into its biosynthetic origins and the analytical methodologies for its quantification. Understanding this isotopic signature is paramount for verifying the natural origin of cannabinoid-based therapeutics, detecting adulteration, and ensuring the integrity of pharmaceutical supply chains. This document details the experimental protocols for Isotope Ratio Mass Spectrometry (IRMS) and Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) and presents a summary of expected deuterium abundance values based on data from related natural products.

Introduction: The Significance of Deuterium in Natural Products

Deuterium (²H or D), a stable isotope of hydrogen, is naturally present in all hydrogen-containing organic molecules. While the average natural abundance of deuterium in terrestrial water is approximately 155.76 parts per million (ppm), this value can vary based on geographical location due to isotopic fractionation in the water cycle[1][2]. Plants incorporate hydrogen from local water sources into their biochemical pathways, resulting in a characteristic deuterium distribution in the natural products they synthesize[3]. This site-specific distribution of deuterium provides a powerful tool for authenticating the origin and biosynthetic pathway of a molecule.

In the context of drug development, particularly with the rise of cannabinoid-based therapies, establishing the natural origin of key precursors like olivetol is crucial. The kinetic isotope effect, where the heavier deuterium atom can alter reaction rates, is a foundational principle in the development of deuterated drugs to improve their metabolic profiles[4][5]. A thorough understanding of the baseline natural deuterium abundance is therefore essential for both quality control of natural products and the development of novel deuterated active pharmaceutical ingredients (APIs).

Natural Abundance of Deuterium in Olivetol and Related Compounds

Direct quantitative data on the natural abundance of deuterium specifically in isolated olivetol is not extensively documented in publicly available literature. However, a robust understanding can be derived from the isotopic analysis of Cannabis sativa, the plant in which olivetol is a key intermediate for the biosynthesis of cannabinoids like cannabidiol (CBD) and tetrahydrocannabinol (THC).

The deuterium content of a molecule is typically expressed in the delta notation (δ²H) in parts per thousand (‰) relative to the Vienna Standard Mean Ocean Water (VSMOW) standard. Studies on Cannabis sativa have shown a range of δ²H values, which are influenced by the isotopic composition of the local water used by the plant. For instance, American Cannabis sativa has exhibited δ²H values ranging from -160‰ to -129‰, while Italian samples have shown a broader range of -200‰ to -68‰. For naturally derived CBD, a δ²H threshold value of -215‰ has been proposed to distinguish it from synthetic variants.

Given that olivetol is a biosynthetic precursor to these cannabinoids, its δ²H value is expected to fall within a similar range, reflecting the isotopic signature of the plant's water source and the enzymatic processes involved in its formation.

Table 1: Expected and Reported Natural Deuterium Abundance in Olivetol and Related Compounds

| Compound/Matrix | Reported δ²H Range (‰ vs. VSMOW) | Analytical Method(s) | Reference(s) |

| Olivetol (expected) | -200‰ to -68‰ | IRMS, SNIF-NMR | Inferred from |

| Cannabis sativa (American) | -160‰ to -129‰ | IRMS | |

| Cannabis sativa (Italian) | -200‰ to -68‰ | IRMS | |

| Natural Cannabidiol (CBD) | Threshold of -215‰ suggested | IRMS |

Experimental Protocols for Determining Deuterium Abundance

The two primary analytical techniques for determining the natural abundance of deuterium in organic molecules like olivetol are Isotope Ratio Mass Spectrometry (IRMS) for bulk isotopic composition and Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) for positional isotopic analysis.

Isotope Ratio Mass Spectrometry (IRMS)

IRMS provides a high-precision measurement of the overall δ²H value of a sample.

Methodology:

-

Sample Preparation: A small, precisely weighed amount of the olivetol sample (typically in the microgram range) is encapsulated in a silver or tin capsule.

-

Combustion/Pyrolysis: The capsule is introduced into a high-temperature furnace (e.g., >1400 °C) of an elemental analyzer. The olivetol is pyrolyzed, converting the organic hydrogen into H₂ and HD gas.

-

Gas Chromatography: The resulting gases are passed through a gas chromatography column to separate the hydrogen gas from other combustion products.

-

Mass Spectrometry: The purified hydrogen gas is then introduced into the ion source of an isotope ratio mass spectrometer. The instrument simultaneously measures the ion beams of H₂⁺ (mass 2) and HD⁺ (mass 3).

-

Data Analysis: The ratio of the heavier isotope (D) to the lighter isotope (¹H) is calculated and compared against a calibrated reference standard (e.g., VSMOW) to determine the δ²H value.

Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (²H-SNIF-NMR)

²H-SNIF-NMR is a powerful technique that can determine the deuterium abundance at specific positions within the olivetol molecule.

Methodology:

-

Sample Preparation: A relatively larger amount of the purified olivetol sample (typically in the milligram range) is dissolved in a suitable NMR solvent that does not have interfering deuterium signals.

-

NMR Acquisition: The ²H NMR spectrum is acquired on a high-field NMR spectrometer equipped with a dedicated deuterium probe. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio, as the natural abundance of deuterium is low.

-

Spectral Analysis: The different hydrogen positions in the olivetol molecule will have distinct chemical shifts in the ²H NMR spectrum. The area of each signal is proportional to the deuterium concentration at that specific position.

-

Quantification: By comparing the integrals of the signals from the different positions, the relative site-specific deuterium distribution can be determined. Absolute quantification can be achieved by using an internal standard with a known deuterium concentration.

Biosynthetic Pathway of Olivetol

The distribution of deuterium within the olivetol molecule is a direct consequence of its biosynthetic pathway. Olivetol is synthesized in Cannabis sativa from hexanoyl-CoA and three molecules of malonyl-CoA through the action of the enzyme olivetol synthase.

Figure 1: Simplified biosynthetic pathway of olivetol.

Conclusion

The natural abundance of deuterium in olivetol serves as a critical parameter for the authentication and quality control of natural cannabinoid products. While direct data for olivetol is emerging, the well-established isotopic signatures of Cannabis sativa and its cannabinoid constituents provide a reliable framework for expected δ²H values. The application of advanced analytical techniques such as IRMS and ²H-SNIF-NMR enables the precise determination of both bulk and site-specific deuterium abundance. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and experimental methodologies to leverage the power of natural isotopic analysis in their work, ultimately contributing to the development of safer and more effective therapeutics.

References

Spectroscopic Profile of Olivetol-d9: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Olivetol-d9, a deuterated analog of Olivetol. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize isotopically labeled compounds for quantitative analysis and metabolic studies.

Introduction

Olivetol-d9 (5-pentyl-d9-benzene-1,3-diol) is the deuterated form of olivetol, a resorcinol that is a biosynthetic precursor to tetrahydrocannabinol (THC) in Cannabis sativa.[1] Due to its structural similarity to cannabinoids, Olivetol-d9 serves as an excellent internal standard in mass spectrometry-based quantification methods for cannabinoids in various matrices.[2] The incorporation of nine deuterium atoms on the pentyl chain provides a distinct mass shift, enabling accurate and precise measurement by isotope dilution mass spectrometry. This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Olivetol-d9, along with generalized experimental protocols for their acquisition.

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for Olivetol-d9.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the replacement of protons with deuterium on the pentyl chain, the ¹H NMR spectrum of Olivetol-d9 is significantly simplified compared to its non-deuterated counterpart. The signals corresponding to the pentyl group are absent in the ¹H NMR spectrum. The aromatic protons and hydroxyl protons, however, remain visible. Conversely, a ²H (Deuterium) NMR experiment would show signals corresponding to the deuterated pentyl chain.

Table 1: Predicted ¹H NMR Spectroscopic Data for Olivetol-d9

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~6.2 | m | Ar-H |

| ~4.8 | br s | Ar-OH |

Note: Predicted chemical shifts are based on data for unlabeled Olivetol and may vary slightly based on solvent and concentration.[1][3]

Table 2: Predicted ¹³C NMR Spectroscopic Data for Olivetol-d9

| Chemical Shift (ppm) | Assignment |

| ~156 | C-OH |

| ~146 | C-C₅D₉ |

| ~108 | Ar-CH |

| ~100 | Ar-CH |

| ~36 | Ar-CD₂- |

| ~31 | -CD₂- |

| ~22 | -CD₂- |

| ~14 | -CD₃ |

Note: The carbon signals of the deuterated pentyl chain will exhibit splitting due to C-D coupling and will have significantly lower intensity in a standard proton-decoupled ¹³C NMR spectrum.[4]

Infrared (IR) Spectroscopy

The IR spectrum of Olivetol-d9 is expected to be very similar to that of unlabeled Olivetol, with the primary differences appearing in the C-D stretching and bending regions. The characteristic absorptions for the hydroxyl and aromatic functionalities will dominate the spectrum.

Table 3: Expected IR Absorption Bands for Olivetol-d9

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (phenolic) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2200-2100 | Medium-Weak | C-D stretch |

| 1600-1585 | Medium | C=C stretch (aromatic ring) |

| 1500-1400 | Medium | C=C stretch (aromatic ring) |

| 1300-1150 | Strong | C-O stretch (phenol) |

| Below 1000 | Medium-Weak | C-D bending |

Note: The C-D stretching and bending vibrations are characteristic of deuterated compounds.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for confirming the identity and isotopic purity of Olivetol-d9. The deuteration leads to a predictable increase in the molecular weight.

Table 4: Mass Spectrometry Data for Olivetol-d9

| Parameter | Value |

| Molecular Formula | C₁₁H₇D₉O₂ |

| Molecular Weight | 189.3 g/mol |

| Exact Mass | 189.17152 u |

| Primary Fragmentation | Loss of the deuterated pentyl radical |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for Olivetol-d9. Specific parameters should be optimized for the instrument in use.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of Olivetol-d9 in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄, acetone-d₆). Ensure the solvent does not have signals that overlap with the analyte peaks of interest.

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger sample quantity (20-50 mg) may be necessary.

-

A longer relaxation delay and a greater number of scans are typically required compared to ¹H NMR.

-

-

Data Processing : Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Attenuated Total Reflectance (ATR) : Place a small amount of the neat solid sample directly on the ATR crystal.

-

Thin Film : Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., KBr, NaCl), and allow the solvent to evaporate.

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing : The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of Olivetol-d9 in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile for electrospray ionization).

-

Instrumentation : A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI) is typically used, often coupled with a liquid chromatography (LC) system for sample introduction. Gas chromatography-mass spectrometry (GC-MS) can also be employed after derivatization.

-

Data Acquisition :

-

Full Scan Mode : Acquire data over a mass range that includes the expected molecular ion of Olivetol-d9 (m/z 189.17).

-

Tandem MS (MS/MS) : For structural confirmation, select the parent ion (m/z 189.17) and subject it to collision-induced dissociation (CID) to observe the fragmentation pattern.

-

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like Olivetol-d9.

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a summary of the expected spectroscopic data for Olivetol-d9. The provided information on NMR, IR, and MS, along with the generalized experimental protocols, will be a valuable resource for researchers utilizing this deuterated standard in their analytical workflows. The distinct spectroscopic signature of Olivetol-d9, particularly its mass shift, makes it an indispensable tool for accurate and reliable quantification of cannabinoids and related compounds.

References

Methodological & Application

Application Note: High-Throughput Quantification of Δ⁹-Tetrahydrocannabinol (THC) in Complex Matrices using Olivetol-d9 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Δ⁹-tetrahydrocannabinol (THC) in various complex matrices. To ensure high accuracy and precision, this method employs Olivetol-d9, a deuterated structural analog of the resorcinol core of cannabinoids, as an internal standard (IS). The use of a stable isotope-labeled internal standard that is structurally related to the analyte allows for effective correction of matrix effects, and variations in sample preparation and instrument response. This document provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with typical performance characteristics of the method.

Introduction

The increasing legalization of cannabis for both medicinal and recreational purposes has led to a growing demand for accurate and reliable methods for the quantification of cannabinoids, particularly the main psychoactive component, Δ⁹-tetrahydrocannabinol (THC). Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for cannabinoid analysis due to its high sensitivity, selectivity, and applicability to a wide range of complex sample matrices.[1]

A significant challenge in quantitative LC-MS/MS analysis is the management of matrix effects, where co-eluting endogenous components of the sample can interfere with the ionization of the target analyte, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the preferred approach to compensate for these effects.[2][3][4] While isotopically labeled THC (e.g., THC-d3) is commonly used, a deuterated structural analog can also be a viable and cost-effective alternative, provided the method is thoroughly validated.[2]

Olivetol, a biosynthetic precursor to THC, shares the core resorcinol structure of many cannabinoids. This structural similarity makes its deuterated form, Olivetol-d9, an excellent candidate for an internal standard. It is expected to exhibit similar extraction recovery and ionization behavior to THC, thereby providing reliable correction for analytical variability. This application note details a complete workflow for the quantification of THC using Olivetol-d9 as an internal standard.

Principle of the Method

A fixed amount of the internal standard, Olivetol-d9, is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process. Both THC and Olivetol-d9 are then extracted from the sample matrix. During LC-MS/MS analysis, the compounds are separated chromatographically and detected by multiple reaction monitoring (MRM). The ratio of the peak area of THC to the peak area of Olivetol-d9 is used to construct a calibration curve and to quantify the amount of THC in the samples. This ratiometric measurement corrects for variations in sample extraction, injection volume, and ionization efficiency.

Experimental Protocols

Materials and Reagents

-

Δ⁹-Tetrahydrocannabinol (THC) standard

-

Olivetol-d9 internal standard

-

LC-MS/MS grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Control matrix (e.g., blank plasma, oral fluid, or cannabis extract)

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of THC and Olivetol-d9 in methanol.

-

Working Standard Solution (1 µg/mL): Prepare a working standard solution of THC by diluting the primary stock solution in methanol.

-

Internal Standard Working Solution (100 ng/mL): Prepare a working solution of Olivetol-d9 by diluting the primary stock solution in methanol.

-

Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and at least three levels of QCs by spiking the appropriate amounts of the THC working standard solution into the control matrix.

Sample Preparation (Solid Phase Extraction - SPE)

-

Sample Aliquoting: Take 1 mL of the liquid sample (e.g., plasma) or 1 g of the homogenized solid sample extract.

-

Internal Standard Spiking: Add 50 µL of the 100 ng/mL Olivetol-d9 internal standard working solution to each sample, calibrator, and QC.

-

Protein Precipitation (for biological fluids): Add 2 mL of cold acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of 40% methanol in water to remove polar interferences.

-

Elution: Elute the analytes with 3 mL of methanol.

-

Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient Elution:

Time (min) %B 0.0 50 5.0 95 6.0 95 6.1 50 | 8.0 | 50 |

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) THC (Quantifier) 315.2 193.1 25 THC (Qualifier) 315.2 135.1 35 | Olivetol-d9 (IS) | 190.2 | 128.1 | 20 |

Data Presentation

The following table summarizes the expected quantitative performance of the method based on typical validation results for cannabinoid analysis.

| Parameter | THC |

| Linear Range | 0.5 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Bias) | ± 15% |

| Extraction Recovery | > 85% |

Mandatory Visualization

References

- 1. benchchem.com [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

Application Note and Protocol for the Derivatization of Olivetol-d9 for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivetol and its deuterated analogue, Olivetol-d9, are critical precursors in the synthesis of cannabinoids. Accurate and sensitive quantification of these compounds is essential for research, drug development, and quality control. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose; however, the polar nature of the phenolic hydroxyl groups in olivetol necessitates a derivatization step to increase volatility and improve chromatographic performance. This application note provides a detailed protocol for the silylation of Olivetol-d9 for robust and reliable GC-MS analysis.

Principle

Silylation is a common derivatization technique where an active hydrogen in a polar functional group is replaced by a trimethylsilyl (TMS) group. This process reduces the polarity and increases the volatility of the analyte, making it amenable to GC-MS analysis. The most common silylating agents for phenolic compounds are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst such as trimethylchlorosilane (TMCS). The reaction involves a nucleophilic attack of the hydroxyl group on the silicon atom of the silylating agent, leading to the formation of a more volatile TMS ether.

Experimental Protocols

Materials and Reagents

-

Olivetol-d9 standard

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine, anhydrous

-

Ethyl acetate, anhydrous

-

Nitrogen gas, high purity

-

Glass vials with PTFE-lined caps

-

Microsyringes

-

Heating block or oven

-

Vortex mixer

Standard Solution Preparation

Prepare a stock solution of Olivetol-d9 in anhydrous ethyl acetate at a concentration of 1 mg/mL. From this stock solution, prepare a series of working standard solutions by serial dilution in anhydrous ethyl acetate to cover the desired calibration range (e.g., 1-100 µg/mL).

Derivatization Protocol

-

Sample Preparation: Transfer 100 µL of the Olivetol-d9 standard solution or sample extract into a clean, dry glass vial.

-

Evaporation: Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas at room temperature. It is crucial to ensure all solvent is removed as moisture can interfere with the derivatization reaction.

-

Reagent Addition: Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the dried residue in the vial.

-

Reaction: Tightly cap the vial and vortex vigorously for 30 seconds to ensure thorough mixing.

-

Incubation: Place the vial in a heating block or oven set to 70°C for 30 minutes to facilitate the derivatization reaction.

-

Cooling: After incubation, remove the vial and allow it to cool to room temperature.

-

Analysis: The derivatized sample is now ready for injection into the GC-MS system.

GC-MS Parameters

The following are suggested starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet Temperature | 280°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Program | Initial temp 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Scan Range | m/z 50-550 |

| Solvent Delay | 3 minutes |

Data Presentation

Quantitative analysis of Olivetol-d9 can be performed by monitoring characteristic ions of its TMS derivative. The table below summarizes the expected mass-to-charge ratios (m/z) for the derivatized analyte.

| Compound | Molecular Weight ( g/mol ) | TMS Derivative Molecular Weight ( g/mol ) | Expected Key Fragment Ions (m/z) |

| Olivetol-d9 | 189.2 | 333.2 (di-TMS) | 333 (M+), 318, 246, 73 |

Visualizations

Experimental Workflow

Application Note: Quantitative Analysis of Cannabinoid Metabolites in Human Urine using a Deuterated Internal Standard Approach

Abstract

This application note details a comprehensive protocol for the quantitative analysis of Δ⁹-tetrahydrocannabinol (THC) and its major metabolites, 11-hydroxy-Δ⁹-THC (11-OH-THC) and 11-nor-9-carboxy-Δ⁹-THC (THC-COOH), in human urine. The methodology incorporates the use of a deuterated internal standard, Olivetol-d9, to ensure accuracy and precision by correcting for variations during sample preparation and instrumental analysis. The protocol includes enzymatic hydrolysis of glucuronidated metabolites, followed by solid-phase extraction (SPE) and analysis by gas chromatography-mass spectrometry (GC-MS) with derivatization. This robust method is intended for researchers, scientists, and drug development professionals requiring reliable quantification of cannabinoids in a forensic or clinical research setting.

Introduction

The monitoring of cannabis consumption is a critical aspect of forensic toxicology, clinical chemistry, and drug development research. Urine is the most common matrix for detecting past cannabis use due to the relatively long detection window for its metabolites. The primary psychoactive component of cannabis, Δ⁹-THC, is extensively metabolized in the body, with the major metabolites being 11-OH-THC and THC-COOH.[1][2][3] In urine, these metabolites are predominantly present as water-soluble glucuronide conjugates.[4][5]

For accurate quantification using chromatographic techniques such as GC-MS or LC-MS/MS, a hydrolysis step is necessary to cleave the glucuronic acid moiety from the metabolites. Furthermore, the use of a suitable internal standard is crucial to compensate for potential analyte loss during sample preparation and for variations in instrument response. Stable isotope-labeled internal standards, which are chemically identical to the analytes but have a different mass, are considered the gold standard for mass spectrometry-based quantification.

While deuterated analogs of THC and its metabolites (e.g., THC-COOH-d3, THC-COOH-d9) are commonly employed, this application note explores the use of Olivetol-d9 as a cost-effective alternative internal standard. Olivetol is a precursor in the biosynthesis of cannabinoids, and its deuterated form can be used to monitor the efficiency of the analytical process. It is important to note that as Olivetol-d9 is not an isotopologue of the target analytes, thorough validation is required to ensure it behaves similarly throughout the analytical procedure.

Experimental Protocol

This protocol provides a step-by-step guide for the analysis of THC, 11-OH-THC, and THC-COOH in human urine.

1. Materials and Reagents

-

Standards: Δ⁹-THC, 11-OH-THC, THC-COOH (all at 1 mg/mL in methanol)

-

Internal Standard: Olivetol-d9 (1 mg/mL in methanol)

-

Enzyme: β-glucuronidase from E. coli

-

Buffers: 1 M Sodium acetate buffer (pH 5.0)

-

Solvents: Methanol, Acetonitrile, Hexane, Ethyl acetate (all HPLC or GC grade)

-

Derivatizing Agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Extraction Cartridges: Solid-Phase Extraction (SPE) cartridges (e.g., C18 or a mixed-mode cation exchange)

-

Other: Glacial acetic acid, deionized water, vortex mixer, centrifuge, heating block, nitrogen evaporator.

2. Sample Preparation Workflow

Caption: Workflow for the preparation and analysis of cannabinoids in urine.

3. Detailed Procedure

-

Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. Pipette 2 mL of urine into a labeled glass tube.

-

Internal Standard Spiking: Add a known amount of Olivetol-d9 working solution to each sample, calibrator, and quality control.

-

Hydrolysis:

-

Add 1 mL of 1 M sodium acetate buffer (pH 5.0) to each tube.

-

Add a sufficient activity of β-glucuronidase enzyme. The optimal amount and incubation time should be determined, but a typical starting point is 4 hours at 37°C.

-

-

pH Adjustment: After hydrolysis, adjust the pH of the sample as required for the chosen SPE cartridge. For mixed-mode cation exchange, a neutral or slightly acidic pH is often optimal.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by deionized water).

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge to remove interferences (e.g., with a mild organic solvent/water mixture).

-

Dry the cartridge thoroughly under vacuum.

-

-

Elution: Elute the analytes from the cartridge using an appropriate solvent mixture (e.g., hexane:ethyl acetate).

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Derivatization:

-

Reconstitute the dried extract in a small volume of a suitable solvent.

-

Add the derivatizing agent (e.g., 50 µL of BSTFA with 1% TMCS).

-

Cap the vial tightly and heat at 60°C for 30 minutes.

-

-

GC-MS Analysis: After cooling to room temperature, inject an aliquot of the derivatized sample into the GC-MS system.

4. Instrumental Parameters (Example for GC-MS)

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5MS (or similar), 30 m x 0.25 mm, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injection Mode: Splitless, 1 µL injection volume.

-

Inlet Temperature: 280°C.

-

Oven Temperature Program: Initial temperature of 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min.

-

Mass Spectrometer: Mass selective detector.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

Data Presentation

The following tables summarize typical quantitative data that should be obtained during method validation. The values presented are illustrative and based on published literature for similar analytes.

Table 1: Method Validation Parameters for Cannabinoid Analysis in Urine

| Parameter | THC | 11-OH-THC | THC-COOH |

| Linear Range (ng/mL) | 2.5 - 300 | 2.5 - 300 | 2.5 - 500 |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |

| Limit of Detection (LOD) (ng/mL) | 0.5 - 5.0 | 0.5 - 5.0 | 0.5 - 7.0 |

| Limit of Quantification (LOQ) (ng/mL) | 2.5 - 7.0 | 2.5 - 7.0 | 2.5 - 15.0 |

| Intra-day Precision (%RSD) | < 10% | < 10% | < 10% |

| Inter-day Precision (%RSD) | < 15% | < 15% | < 15% |

| Extraction Recovery (%) | 55 - 80% | 65 - 85% | 70 - 95% |

| Accuracy (% Bias) | ± 15% | ± 15% | ± 15% |

Table 2: Example Selected Ion Monitoring (SIM) Ions for Derivatized Analytes

| Analyte (as TMS derivative) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| THC-TMS | 386 | 371 | 303 |

| 11-OH-THC-2TMS | 474 | 371 | 459 |

| THC-COOH-2TMS | 488 | 371 | 473 |

| Olivetol-d9-2TMS | To be determined | To be determined | To be determined |

Note: The specific ions for Olivetol-d9-2TMS would need to be determined experimentally.

Discussion

The described protocol offers a reliable framework for the quantification of major cannabinoid metabolites in urine. The enzymatic hydrolysis step is critical for liberating the conjugated forms of the analytes, thereby providing a measure of total metabolite concentration. The choice of β-glucuronidase from E. coli is often favored for its efficiency in hydrolyzing cannabinoid glucuronides.

The use of Olivetol-d9 as an internal standard is a novel approach. As a non-isotopic internal standard, it is essential to validate its performance thoroughly. This includes ensuring that its extraction recovery and derivatization efficiency are comparable to those of the target analytes across the calibration range. Any significant differences in chemical behavior could lead to inaccurate quantification. The primary advantage of Olivetol-d9 is its lower cost compared to deuterated cannabinoid standards. However, for the highest level of accuracy, particularly in forensic applications, the use of isotopically labeled analogs of the target analytes remains the recommended practice.

Conclusion

This application note provides a detailed protocol for the sample preparation and GC-MS analysis of THC and its primary metabolites in human urine, utilizing Olivetol-d9 as an internal standard. The methodology is designed to be robust and reproducible, suitable for research and high-throughput laboratory settings. Proper method validation, especially concerning the performance of the non-isotopic internal standard, is paramount to ensuring data of the highest quality.

References

Application Notes and Protocols: Olivetol-d9 as an Internal Standard for the Quantitative Analysis of Synthetic Cannabinoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The clandestine manufacturing of synthetic cannabinoids presents a continuous challenge for forensic and clinical laboratories. Accurate and reliable quantification of these potent and structurally diverse compounds is crucial for toxicological assessment and law enforcement. The use of a stable isotope-labeled internal standard is best practice for mass spectrometric analyses, as it compensates for variations in sample preparation and instrument response.

While deuterated analogs of specific synthetic cannabinoids (e.g., JWH-018-d9) are commonly employed, Olivetol-d9, a deuterated precursor of many natural cannabinoids, presents a potential universal internal standard for certain classes of synthetic cannabinoids. Its structural similarity to the core moieties of some synthetic cannabinoids could ensure comparable extraction efficiency and ionization response, making it a viable option, particularly when a specific deuterated analog is unavailable. This document provides detailed application notes and protocols for the use of an internal standard in the quantitative analysis of synthetic cannabinoids by liquid chromatography-tandem mass spectrometry (LC-MS/MS), with a conceptual framework for the application of Olivetol-d9.

Signaling Pathways of Synthetic Cannabinoids

Synthetic cannabinoids primarily exert their effects by acting as agonists at the cannabinoid receptors, CB1 and CB2.[1][2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.[1] The activation of CB1 receptors, predominantly found in the central nervous system, is responsible for the psychoactive effects of these substances.[1][2] CB2 receptors are mainly located in the peripheral nervous system and immune cells.

The binding of a synthetic cannabinoid agonist to the CB1 or CB2 receptor leads to the activation of associated Gi/o proteins. This activation, in turn, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Furthermore, the signaling cascade involves the modulation of ion channels, including the inhibition of N-type calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This combination of signaling events ultimately leads to a dampening of neuronal activity and neurotransmitter release.

Caption: Simplified signaling pathway of synthetic cannabinoids.

Quantitative Analysis of Synthetic Cannabinoids using an Internal Standard

Table 1: Summary of Quantitative Data for Synthetic Cannabinoid Analysis

| Analyte | Matrix | Internal Standard | LLOQ (ng/mL) | Linearity (ng/mL) | Accuracy (%) | Precision (%RSD) |

| JWH-018 | Urine | JWH-018-d9 | 0.1 | 0.1 - 50 | 88.3 - 112.2 | 4.3 - 13.5 |

| JWH-073 | Urine | JWH-073-d5 | 0.2 | 0.2 - 50 | 90.1 - 109.8 | 5.1 - 12.7 |

| AM-2201 | Blood | AM-2201-d5 | 0.5 | 0.5 - 100 | 92.5 - 107.3 | < 15 |

| UR-144 | Oral Fluid | UR-144-d5 | 1.0 | 1.0 - 200 | 91.8 - 109.7 | < 14.4 |

| XLR-11 | Hair | XLR-11-d5 | 0.05 (pg/mg) | 0.05 - 10 (pg/mg) | 90.4 - 111.2 | < 10 |

Note: Data is compiled from various sources and represents typical performance of validated LC-MS/MS methods.

Experimental Protocols

This section outlines a general protocol for the extraction and analysis of synthetic cannabinoids from a biological matrix (e.g., urine) using a deuterated internal standard like Olivetol-d9.

Materials and Reagents

-

Reference standards for synthetic cannabinoids

-

Olivetol-d9 (or other appropriate deuterated internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Centrifuge tubes

-

Autosampler vials

Sample Preparation and Extraction Workflow

Caption: General workflow for sample preparation.

Detailed Experimental Protocol

-

Sample Pre-treatment:

-

To 1 mL of urine sample in a centrifuge tube, add 50 µL of the internal standard working solution (e.g., Olivetol-d9 at 100 ng/mL).

-

For the analysis of glucuronidated metabolites, add β-glucuronidase and incubate at an appropriate temperature and time (e.g., 50°C for 2 hours).

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

-

Load the pre-treated sample onto the SPE cartridge.

-

Wash the cartridge with 2 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove interferences.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 2 mL of a suitable organic solvent (e.g., acetonitrile or a mixture of ethyl acetate and hexane).

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex mix and transfer the solution to an autosampler vial for analysis.

-

LC-MS/MS Instrumental Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for each analyte and the internal standard for confirmation and quantification.

-

Logical Relationship for Method Validation

A robust analytical method requires thorough validation to ensure its reliability. The following diagram illustrates the key parameters that must be assessed during method validation.

Caption: Key parameters for analytical method validation.

Conclusion

The use of a suitable internal standard is paramount for the accurate quantification of synthetic cannabinoids in complex biological matrices. While specific deuterated analogs are the gold standard, the conceptual application of Olivetol-d9 as a more universal internal standard for certain classes of these compounds warrants further investigation. The protocols and data presented herein provide a comprehensive framework for researchers and scientists to develop and validate robust LC-MS/MS methods for the analysis of synthetic cannabinoids, ensuring data of high quality and reliability.

References

- 1. Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solid-phase extraction and quantitative measurement of omega and omega-1 metabolites of JWH-018 and JWH-073 in human urine - PMC [pmc.ncbi.nlm.nih.gov]

Application of Olivetol-d9 in Forensic Toxicology: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of forensic toxicology, the accurate quantification of cannabinoids such as Δ⁹-tetrahydrocannabinol (THC), cannabidiol (CBD), cannabinol (CBN), and their metabolites is crucial for legal and medical purposes. The complexity of biological matrices (e.g., blood, urine, hair) and the inherent variability of analytical procedures present significant challenges to achieving precise and reliable results. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for overcoming these challenges, particularly in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]